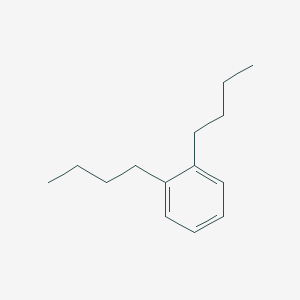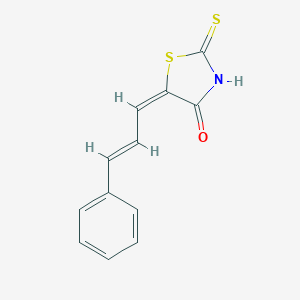![molecular formula C12H12OS B100871 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- CAS No. 18992-54-6](/img/structure/B100871.png)
3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- is a compound that has been extensively studied for its potential applications in the field of scientific research. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in the cell. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical And Physiological Effects
3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- in lab experiments is its diverse biological activities. This compound has been found to have potential applications in a wide range of fields, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-. One area of interest is the development of new synthetic routes to this compound, which could improve its yield and purity. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, the development of new formulations and delivery methods could improve the bioavailability and efficacy of this compound in vivo.
Synthesis Methods
The synthesis of 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- involves the reaction of 2-methyl-1,4-naphthoquinone with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain the desired compound. This synthesis method has been optimized to yield a high purity product with good yields.
Scientific Research Applications
3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
18992-54-6 |
|---|---|
Product Name |
3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- |
Molecular Formula |
C12H12OS |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
3-methyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-ol |
InChI |
InChI=1S/C12H12OS/c1-7-8-5-6-10(13)9-3-2-4-11(14-7)12(8)9/h2-4,10,13H,5-6H2,1H3 |
InChI Key |
SLZHNYHWXZGVIK-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C3=C2C(=CC=C3)S1)O |
Canonical SMILES |
CC1=C2CCC(C3=C2C(=CC=C3)S1)O |
synonyms |
4,5-Dihydro-2-methyl-3H-naphtho[1,8-bc]thiophen-5-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



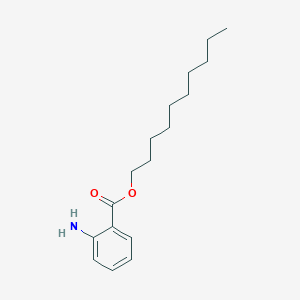

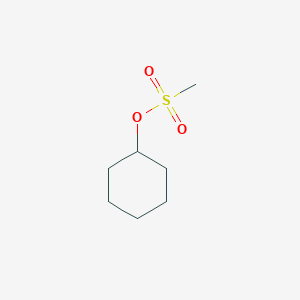
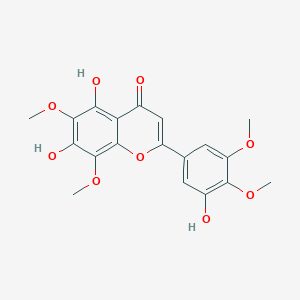
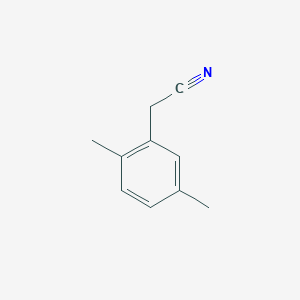

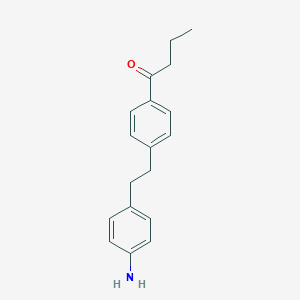

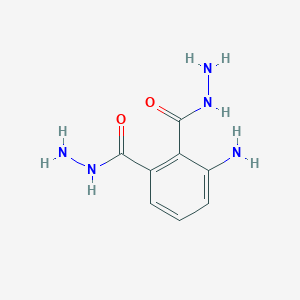
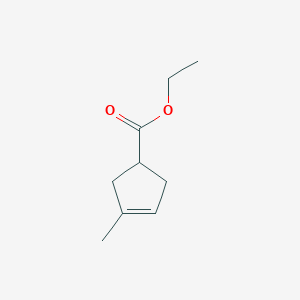
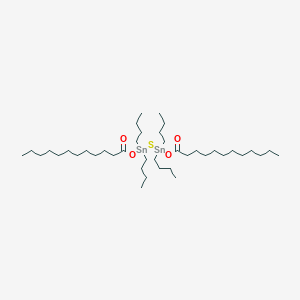
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
